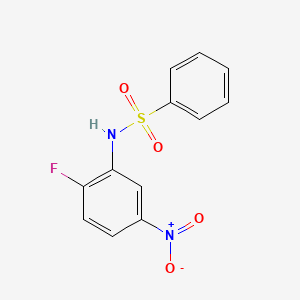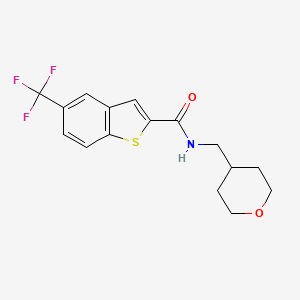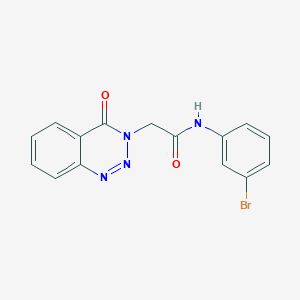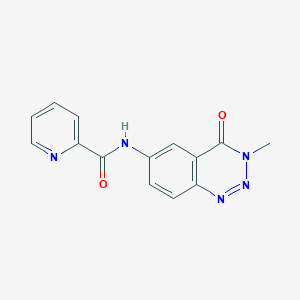
N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophényl)benzènesulfonamide: is an organic compound with the molecular formula C12H9FN2O4S and a molecular weight of 296.27 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-nitrophényl)benzènesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for N-(2-fluoro-5-nitrophényl)benzènesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluoro-5-nitrophényl)benzènesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide moiety, to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic conditions are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the fluorine or nitro groups.
Reduction Reactions: The major product is N-(2-amino-5-fluorophenyl)benzenesulfonamide.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides derived from the sulfonamide moiety.
Scientific Research Applications
Chemistry: N-(2-fluoro-5-nitrophényl)benzènesulfonamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of diverse chemical compounds through various reactions, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of the fluorine atom and nitro group can influence the compound’s interaction with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: The sulfonamide moiety is known for its antibacterial properties, and modifications of this compound could lead to new therapeutic agents .
Industry: In the industrial sector, N-(2-fluoro-5-nitrophényl)benzènesulfonamide can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophényl)benzènesulfonamide involves its interaction with specific molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds:
N-fluorobenzenesulfonimide: Used as a fluorinating and amination reagent in organic synthesis.
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: Similar structure with an additional fluorine atom, used in similar applications.
4-butyl-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: Contains a butyl group instead of a fluorine atom, used in different chemical reactions.
Uniqueness: N-(2-fluoro-5-nitrophényl)benzènesulfonamide is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide moiety, to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic conditions are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the fluorine or nitro groups.
Reduction Reactions: The major product is N-(2-amino-5-fluorophenyl)benzenesulfonamide.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides derived from the sulfonamide moiety.
Applications De Recherche Scientifique
Chemistry: N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of diverse chemical compounds through various reactions, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of the fluorine atom and nitro group can influence the compound’s interaction with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: The sulfonamide moiety is known for its antibacterial properties, and modifications of this compound could lead to new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparaison Avec Des Composés Similaires
N-fluorobenzenesulfonimide: Used as a fluorinating and amination reagent in organic synthesis.
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: Similar structure with an additional fluorine atom, used in similar applications.
4-butyl-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: Contains a butyl group instead of a fluorine atom, used in different chemical reactions.
Uniqueness: N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H9FN2O4S |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N-(2-fluoro-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9FN2O4S/c13-11-7-6-9(15(16)17)8-12(11)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H |
Clé InChI |
VXIZIJXVGSQUAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanine](/img/structure/B11022240.png)
![Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B11022241.png)
![trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
![Methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate](/img/structure/B11022245.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11022251.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022253.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B11022261.png)

![1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022281.png)
![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate](/img/structure/B11022286.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide](/img/structure/B11022288.png)
